

# discovery and early research on pNP-TMP

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## Compound Focus: pNP-TMP

CAS No.: 16562-50-8

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## pNP-TMP: Chemical Identity and Role

**pNP-TMP** (p-nitrophenyl thymidine 5'-monophosphate) is a synthetic substrate used to study the activity of specific nucleases [1] [2] [3]. Its structure consists of thymidine 5'-monophosphate (TMP) linked to a p-nitrophenol group, and hydrolysis by a target enzyme releases the yellow-colored p-nitrophenol, allowing for easy spectrophotometric detection [1].

The table below summarizes its key chemical identifying information:

Property	Description
IUPAC Name	5'-O-[hydroxy(4-nitrophenoxy)phosphoryl]thymidine [3]
Common Abbreviations	pNP-TMP, thymidine 5'-monophosphate p-nitrophenyl ester [3]
Chemical Formula	$C_{16}H_{18}N_3O_{10}P$ [3]
Molecular Weight	443.305 g/mol [3]
CAS Registry	CHEBI:74144 [3]

## Quantitative Biochemical Data

The primary quantitative data for **pNP-TMP** comes from its application in characterizing the **proofreading exonuclease (epsilon) subunit of Escherichia coli DNA polymerase III** [1]. The kinetic parameters are summarized in the table below.

Parameter	Value for $\epsilon_{186}$ Subunit	Experimental Conditions
$k_{\text{cat}}$	293 $\text{min}^{-1}$	pH 8.00, 25°C, 1 mM $\text{Mn}^{2+}$ [1]
$K_{\text{M}}$	1.08 mM	pH 8.00, 25°C, 1 mM $\text{Mn}^{2+}$ [1]
$K_{\text{i}}$ (TMP, competitive)	4.3 $\mu\text{M}$	With 1 mM $\text{Mn}^{2+}$ [1]
$K_{\text{Mn}}$	0.31 mM	[1]
$k_{\text{cat}}$ (with $\text{Mn}^{2+}$ )	334 $\text{min}^{-1}$	[1]
$K_{\text{Mg}}$	6.9 mM	[1]
$k_{\text{cat}}$ (with $\text{Mg}^{2+}$ )	19.9 $\text{min}^{-1}$	[1]

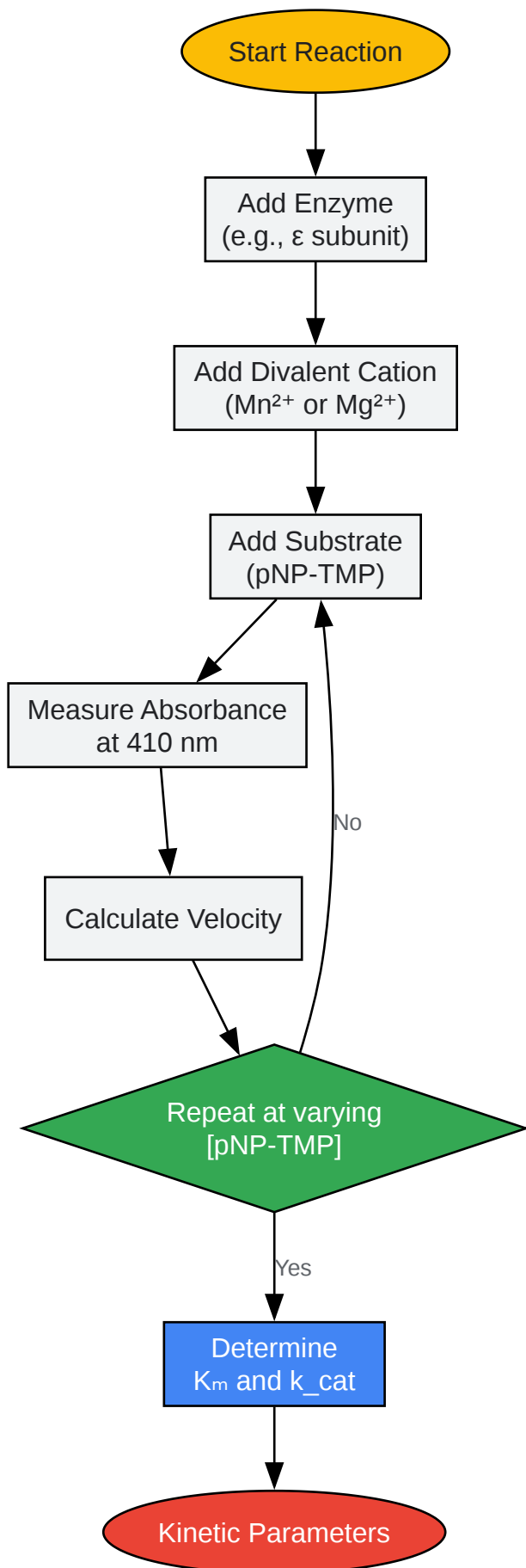
## Experimental Protocol: Spectrophotometric Exonuclease Assay

The following methodology is adapted from the study that used **pNP-TMP** to characterize the epsilon subunit of E. coli DNA polymerase III [1].

- **Reaction Setup:** Prepare a solution containing the enzyme (e.g., the epsilon subunit,  $\epsilon_{186}$ ) in an appropriate buffer at pH 8.00.
- **Divalent Cation Addition:** Add  $\text{MnCl}_2$  or  $\text{MgCl}_2$  to the solution. The final concentration of 1 mM  $\text{Mn}^{2+}$  is common for optimal activity [1].
- **Initiation:** Start the enzymatic reaction by adding **pNP-TMP** to the solution. The cited study used a  $K_{\text{M}}$  concentration of approximately 1.08 mM [1].
- **Measurement:** Monitor the increase in absorbance at 410 nm in real-time using a spectrophotometer. This wavelength corresponds to the release of the yellow p-nitrophenol anion.

- **Data Analysis:** Calculate the initial velocity of the reaction based on the change in absorbance over time. The molar absorptivity (extinction coefficient) of p-nitrophenol under the specific pH and buffer conditions must be used to convert absorbance to concentration.
- **Kinetic Analysis:** Repeat the assay at various substrate concentrations. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the  $K_M$  and  $k_{cat}$  values.

This experimental workflow can be visualized in the following diagram:



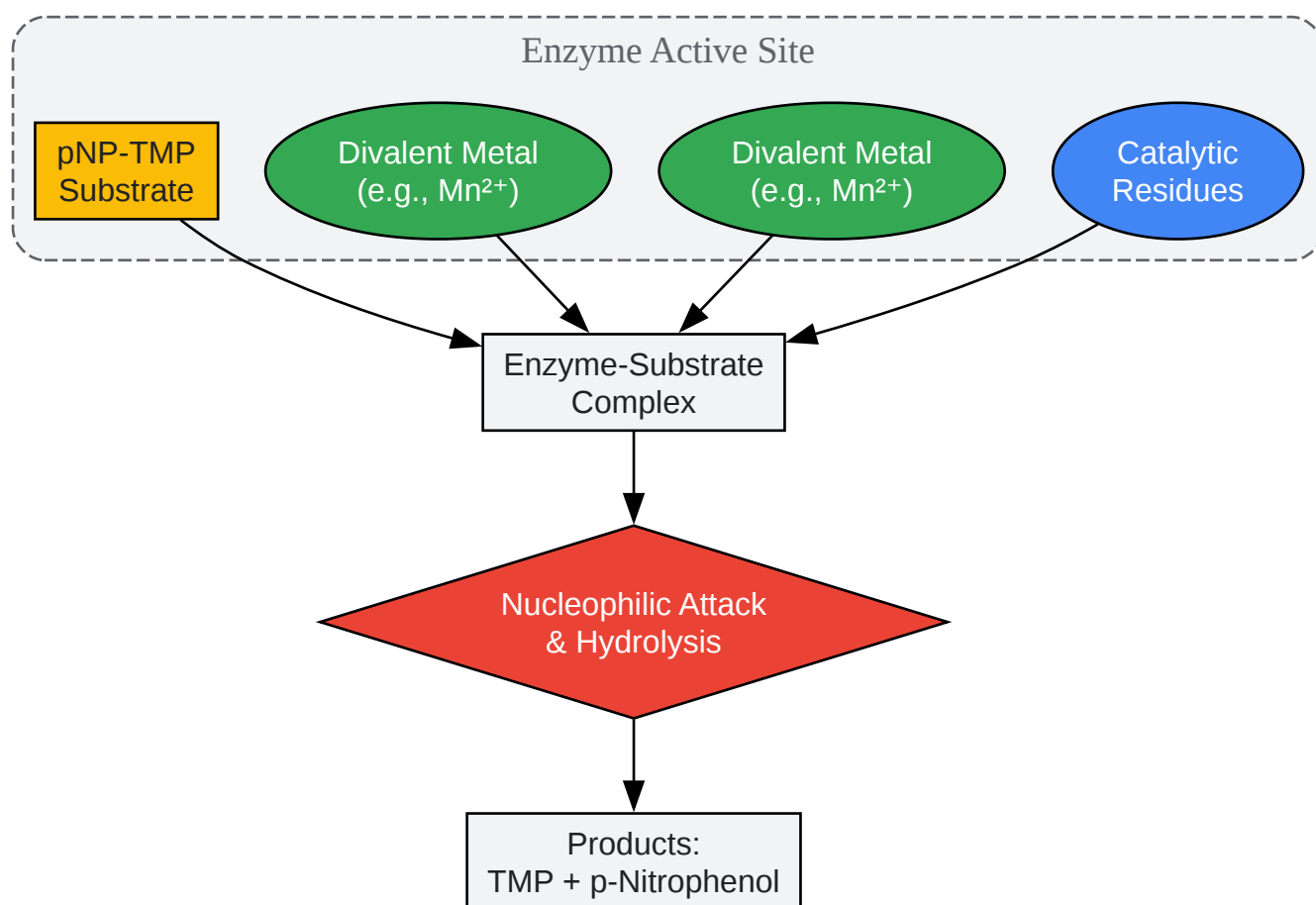
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Diagram of the spectrophotometric assay workflow for measuring exonuclease kinetics using **pNP-TMP**.

## Mechanism of Action and Structural Insights

**pNP-TMP** acts as a chromogenic substrate that mimics the natural nucleic acid substrates of nucleases. The mechanism can be understood through structural studies, such as the crystal structure of **pNP-TMP** bound to oligoribonuclease (CpsORN) [2].

The diagram below illustrates the general catalytic mechanism derived from such structural insights.



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Diagram of the general enzymatic hydrolysis mechanism of **pNP-TMP** involving a two-metal-ion catalytic site.

Structural data confirms that enzymes like oligoribonuclease (ORN) are tight dimers with two separate active sites, each containing divalent metal cations essential for catalysis [2]. In the case of the E. coli epsilon subunit, the pH dependence of **pNP-TMP** hydrolysis suggests a single catalytic group with a  $pK_a$  of 7.7 is involved in the reaction, with the activity increasing in the basic limb [1].

## Research Context and Limitations

It is important to note that the research on **pNP-TMP** highlighted here is not recent. The foundational biochemical study is from 2002 [1], and the key structural paper is from 2019 [2]. This indicates that **pNP-TMP** is a mature and well-characterized research tool in enzymology.

The search results did not reveal a direct connection between **pNP-TMP** itself and modern drug development. Its role appears to be confined to fundamental biochemical research for probing enzyme mechanisms. In contrast, current drug discovery efforts often focus on much more complex biological targets, such as the development of biologic inhibitors (e.g., VH domain antibodies) against enzymes like ENPP1 for cancer immunotherapy [4].

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